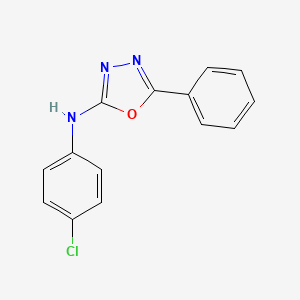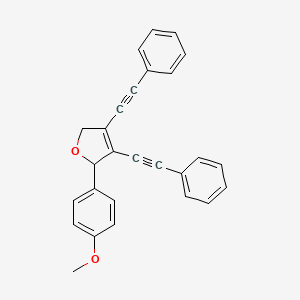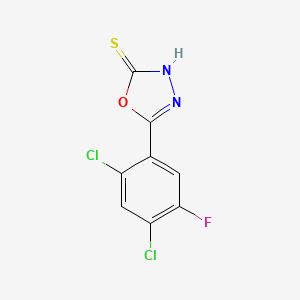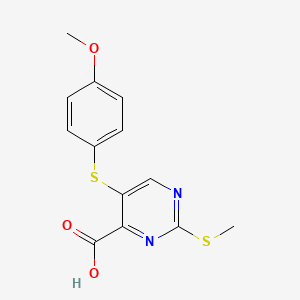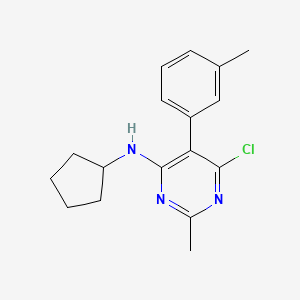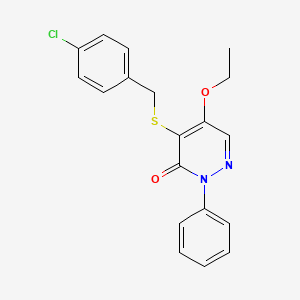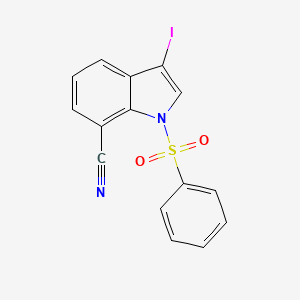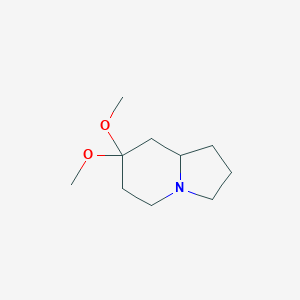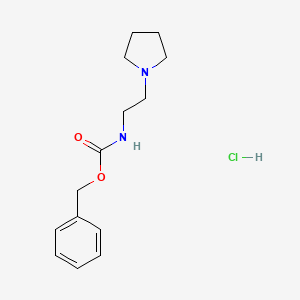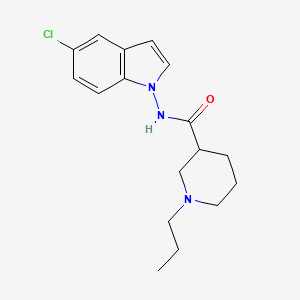
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 5-position.
Attachment of the Propylpiperidine Moiety: The propylpiperidine moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable alkylating agent.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Depending on the scale of production, batch or continuous flow synthesis methods may be employed.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm the identity and purity of the final product.
化学反応の分析
Types of Reactions: n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The chloro substituent on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the indole ring.
Substitution Products: Substituted derivatives with various functional groups replacing the chloro substituent.
科学的研究の応用
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors, such as serotonin or dopamine receptors, modulating their activity and influencing various physiological processes.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses and gene expression.
類似化合物との比較
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
- 2-(5-chloro-1H-indol-1-yl)-N-isopropylacetamide
- 2-(5-chloro-1H-indol-1-yl)ethan-1-ol
- 2-(5-chloro-1H-indol-1-yl)ethan-1-amine
Uniqueness:
- The presence of the propylpiperidine moiety and the carboxamide group in this compound distinguishes it from other similar compounds, potentially contributing to its unique biological activities and applications.
特性
CAS番号 |
919102-49-1 |
|---|---|
分子式 |
C17H22ClN3O |
分子量 |
319.8 g/mol |
IUPAC名 |
N-(5-chloroindol-1-yl)-1-propylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H22ClN3O/c1-2-8-20-9-3-4-14(12-20)17(22)19-21-10-7-13-11-15(18)5-6-16(13)21/h5-7,10-11,14H,2-4,8-9,12H2,1H3,(H,19,22) |
InChIキー |
WQYDKEKGELTOCN-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCC(C1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
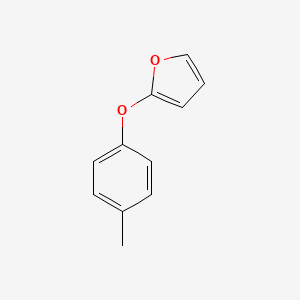
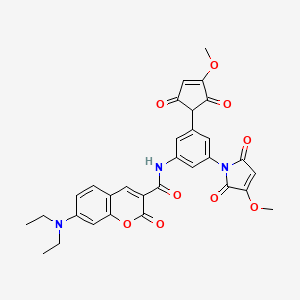
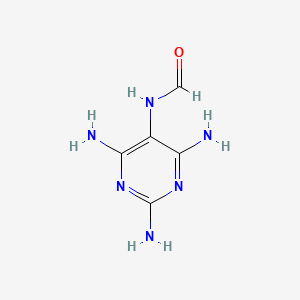
![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)
